molecular formula C15H19NO5S B13701922 Benzyl 4-methyl-4-(2-methylallyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide

Benzyl 4-methyl-4-(2-methylallyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide

Cat. No.: B13701922
M. Wt: 325.4 g/mol
InChI Key: KQWFRDCGXHGZCO-UHFFFAOYSA-N
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Description

Benzyl 4-methyl-4-(2-methylallyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide is a complex organic compound that belongs to the class of oxathiazolidines. This compound is characterized by its unique structure, which includes a benzyl group, a methyl group, and an oxathiazolidine ring. The presence of the oxathiazolidine ring, which contains sulfur and nitrogen atoms, imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-methyl-4-(2-methylallyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide typically involves the reaction of benzyl alcohol with 4-methyl-4-(2-methylallyl)-1,2,3-oxathiazolidine-3-carboxylic acid in the presence of a dehydrating agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-methyl-4-(2-methylallyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols and amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl 4-methyl-4-(2-methylallyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 4-methyl-4-(2-methylallyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of various biochemical processes. The presence of the oxathiazolidine ring allows the compound to form stable complexes with metal ions, which can further influence its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 4-methyl-4-(2-methylallyl)-1,2,3-oxathiazolidine-3-carboxylate: Lacks the 2,2-dioxide group.

    4-methyl-4-(2-methylallyl)-1,2,3-oxathiazolidine-3-carboxylate: Lacks the benzyl group.

    Benzyl 4-methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide: Lacks the 2-methylallyl group.

Uniqueness

The unique combination of the benzyl group, the 2-methylallyl group, and the oxathiazolidine ring with the 2,2-dioxide group imparts distinct chemical and biological properties to Benzyl 4-methyl-4-(2-methylallyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H19NO5S

Molecular Weight

325.4 g/mol

IUPAC Name

benzyl 4-methyl-4-(2-methylprop-2-enyl)-2,2-dioxooxathiazolidine-3-carboxylate

InChI

InChI=1S/C15H19NO5S/c1-12(2)9-15(3)11-21-22(18,19)16(15)14(17)20-10-13-7-5-4-6-8-13/h4-8H,1,9-11H2,2-3H3

InChI Key

KQWFRDCGXHGZCO-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC1(COS(=O)(=O)N1C(=O)OCC2=CC=CC=C2)C

Origin of Product

United States

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